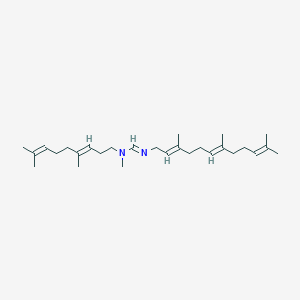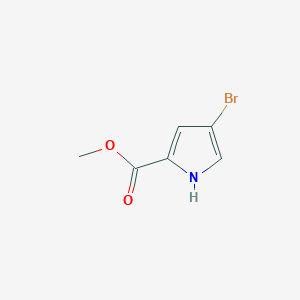![molecular formula C24H32N4O2 B125781 4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione CAS No. 142336-22-9](/img/structure/B125781.png)
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione, commonly known as QBDP or QNBP, is a chemical compound that has been extensively studied for its potential use in scientific research. QBDP is a piperidine derivative that has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of QBDP involves its interaction with several receptors in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. QBDP has also been found to act as an antagonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. The interaction of QBDP with these receptors has been studied extensively, and it has been found to have a complex mechanism of action.
生化学的および生理学的効果
QBDP has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood and motivation. QBDP has also been found to decrease the release of serotonin in the brain, which can reduce anxiety and improve cognition. QBDP has been studied extensively in animal models, and it has been found to have a dose-dependent effect on behavior and physiology.
実験室実験の利点と制限
QBDP has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and interact with receptors in the brain. It has a high affinity for several receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. QBDP has also been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments.
However, QBDP also has some limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. QBDP also has a complex mechanism of action, which can make it difficult to interpret the results of experiments. Finally, QBDP is a synthetic compound, which can make it difficult to extrapolate the results of experiments to humans.
将来の方向性
There are several future directions for research on QBDP. One direction is to study its potential use in the treatment of depression, anxiety, and addiction. QBDP has shown promising results in animal models, and further research is needed to determine its potential efficacy in humans. Another direction is to study its mechanism of action in more detail. QBDP has a complex mechanism of action, and further research is needed to fully understand how it interacts with receptors in the brain. Finally, future research should focus on developing more potent and selective derivatives of QBDP, which can be used as tools for studying the role of specific receptors in the brain.
合成法
The synthesis of QBDP involves several steps, including the reaction of 4-quinolin-2-ylpiperazine with 4-bromo-1-butene, followed by the reaction of the resulting product with 4,4-dimethyl-2,6-piperidinedione. The final product is obtained after purification through column chromatography. The synthesis of QBDP has been reported in several research papers, and the procedure has been optimized to achieve high yields and purity.
科学的研究の応用
QBDP has been extensively studied for its potential use in scientific research. It has shown promising results in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. QBDP has been found to have an affinity for several receptors, including dopamine, serotonin, and adrenergic receptors. It has been used to study the role of these receptors in various physiological and pathological conditions, such as depression, anxiety, and addiction.
特性
CAS番号 |
142336-22-9 |
|---|---|
製品名 |
4,4-Dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
分子式 |
C24H32N4O2 |
分子量 |
408.5 g/mol |
IUPAC名 |
4,4-dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C24H32N4O2/c1-24(2)17-22(29)28(23(30)18-24)12-6-5-11-26-13-15-27(16-14-26)21-10-9-19-7-3-4-8-20(19)25-21/h3-4,7-10H,5-6,11-18H2,1-2H3 |
InChIキー |
BMDBAQIDESDSEP-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)C |
正規SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC4=CC=CC=C4C=C3)C |
同義語 |
4,4-dimethyl-1-[4-(4-quinolin-2-ylpiperazin-1-yl)butyl]piperidine-2,6- dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-[1,3]thiazinan-2-ylideneamine](/img/structure/B125704.png)

![tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate](/img/structure/B125711.png)
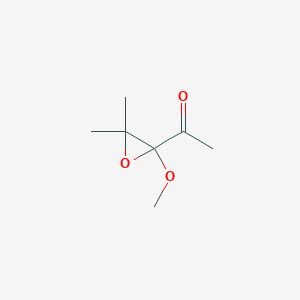
![4H-Benzo[def]carbazole](/img/structure/B125713.png)
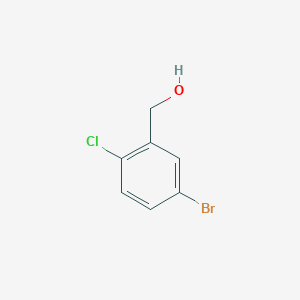
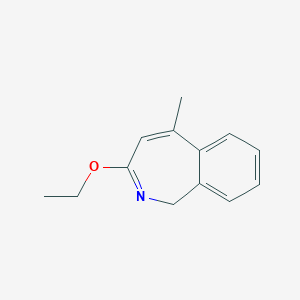
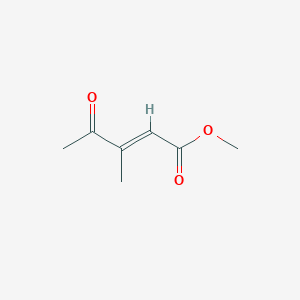
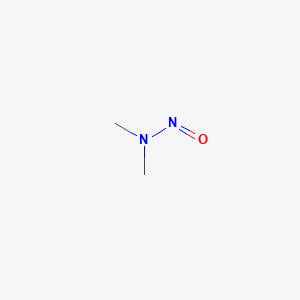
![(8R,9S,13S,14S,17S)-17-hydroxy-3-methoxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B125730.png)
